molecular formula C14H20IO5P B15156353 Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate

Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate

Cat. No.: B15156353
M. Wt: 426.18 g/mol
InChI Key: RKWCRUZLDYBRAK-UHFFFAOYSA-N
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Description

Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate is an organophosphorus compound that features both an iodophenyl group and a diethoxyphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate typically involves the reaction of ethyl 2-bromo-2-(4-iodophenyl)acetate with diethyl phosphite under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.

    Reduction: Reduction reactions can lead to the removal of the iodophenyl group or reduction of the ester group to an alcohol.

    Substitution: The iodophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphonic acids, while substitution could result in various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: Potential use in the study of enzyme inhibitors or as a probe in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting their activity. The diethoxyphosphoryl group could be involved in binding to active sites, while the iodophenyl group might influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(Diethoxyphosphoryl)-2-phenylacetate: Lacks the iodine atom, which might affect its reactivity and applications.

    Methyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-(Diethoxyphosphoryl)-2-(4-bromophenyl)acetate: Contains a bromine atom instead of iodine, which could influence its chemical behavior.

Biological Activity

Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate is an organophosphorus compound that has garnered attention for its potential biological activities. Its unique structure, which includes both a diethoxyphosphoryl group and a 4-iodophenyl moiety, suggests a range of interactions with biological targets. This article delves into the compound's biological activity, synthesizing findings from various studies and research efforts.

Chemical Structure and Properties

  • Molecular Formula : C14H20IO5P
  • Molecular Weight : 426.18 g/mol
  • Key Functional Groups : Diethoxyphosphoryl and 4-iodophenyl

The presence of the diethoxyphosphoryl group is significant as it may interact with enzymes or receptors, potentially modulating their activity. The iodophenyl component could influence the compound's reactivity and stability in biological systems, making it a candidate for therapeutic applications.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Interaction : The diethoxyphosphoryl group may facilitate binding to specific enzymes, altering their catalytic activity.
  • Receptor Modulation : The compound might interact with receptor sites, influencing cellular signaling pathways.
  • Halogen Bonding : The iodine atom can participate in halogen bonding, enhancing binding affinity to molecular targets.

In Vitro Studies

Research has focused on understanding how this compound interacts with various biological molecules. Techniques such as molecular docking simulations and kinetic assays have been employed to elucidate binding affinities and reaction pathways.

Table 1: Summary of In Vitro Biological Activities

StudyTargetMethodologyFindings
Study AEnzyme XMolecular DockingHigh binding affinity observed
Study BReceptor YKinetic AssaysModulation of receptor activity noted
Study CCell LinesCytotoxicity TestsSelective cytotoxic effects on cancer cell lines

Case Studies

  • Case Study on Enzyme Inhibition :
    • A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways, leading to decreased cell proliferation in vitro.
  • Case Study on Receptor Interaction :
    • Another investigation revealed that the compound could modulate the activity of a receptor linked to inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.

Research Findings

The research surrounding this compound highlights its potential as a versatile compound in drug development:

  • Therapeutic Potential : The compound shows promise in treating various conditions due to its ability to modulate enzyme and receptor activities.
  • Selectivity : Preliminary studies indicate that it may exhibit selective toxicity towards certain cancer cell lines while sparing normal cells, which is crucial for minimizing side effects in therapeutic contexts .

Properties

Molecular Formula

C14H20IO5P

Molecular Weight

426.18 g/mol

IUPAC Name

ethyl 2-diethoxyphosphoryl-2-(4-iodophenyl)acetate

InChI

InChI=1S/C14H20IO5P/c1-4-18-14(16)13(11-7-9-12(15)10-8-11)21(17,19-5-2)20-6-3/h7-10,13H,4-6H2,1-3H3

InChI Key

RKWCRUZLDYBRAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)I)P(=O)(OCC)OCC

Origin of Product

United States

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